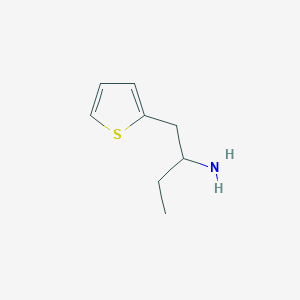
1-(Thiophen-2-yl)butan-2-amine
Description
1-(Thiophen-2-yl)butan-2-amine is a secondary amine characterized by a butan-2-amine backbone substituted with a thiophen-2-yl group. Its molecular formula is C₈H₁₁NS, with a molecular weight of 153.24 g/mol. The compound features a thiophene ring, a sulfur-containing heterocycle known for enhancing electronic properties and biological activity in organic molecules. This structural motif makes it valuable in medicinal chemistry and materials science. The amine group at the second carbon of the butyl chain provides a reactive site for further functionalization, enabling its use as a synthetic intermediate .
Structure
3D Structure
Properties
CAS No. |
138769-16-1 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |
InChI Key |
ROSMJBLXJLMJLV-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CS1)N |
Canonical SMILES |
CCC(CC1=CC=CS1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical properties of 1-(Thiophen-2-yl)butan-2-amine and related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


